molecular formula C16H11IN2O2S B11536846 N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine

N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine

Cat. No.: B11536846
M. Wt: 422.2 g/mol
InChI Key: SYRZVRLTIBCPDC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine: is a complex organic compound that features a benzodioxole ring, an iodophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the iodophenyl group via an iodination reaction. The benzodioxole ring is usually incorporated through a coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the iodophenyl group, potentially converting the iodine to a hydrogen or other substituents.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the thiazole and iodophenyl moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated products or hydrogenated derivatives.

    Substitution: Substituted thiazole and benzodioxole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for pharmaceutical research, particularly in the design of new therapeutic agents.

Industry: In industrial applications, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with molecular targets. The benzodioxole ring can interact with enzymes and receptors, while the iodophenyl group may facilitate binding through halogen bonding. The thiazole ring can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine: Lacks the iodine atom, which may affect its reactivity and binding properties.

    N-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-1,3-thiazol-2-amine: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.

    N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: Features a chlorine atom, which can influence its reactivity and interactions.

Uniqueness: The presence of the iodine atom in N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C16H11IN2O2S

Molecular Weight

422.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-iodophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11IN2O2S/c17-11-3-1-10(2-4-11)13-8-22-16(19-13)18-12-5-6-14-15(7-12)21-9-20-14/h1-8H,9H2,(H,18,19)

InChI Key

SYRZVRLTIBCPDC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)I

Origin of Product

United States

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